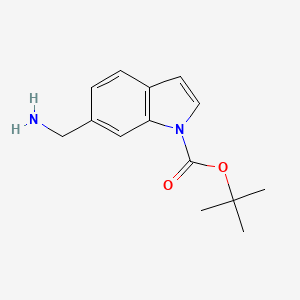

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLIIVBURSHWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695390 | |

| Record name | tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-21-6 | |

| Record name | 1,1-Dimethylethyl 6-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block in modern medicinal chemistry. We delve into its fundamental basic properties, offering a detailed examination of its synthesis, physicochemical characteristics, reactivity, and handling. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols to effectively utilize this versatile molecule in complex synthetic workflows.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound emerges as a particularly valuable intermediate. It features a primary amine at the 6-position, offering a reactive handle for derivatization, while the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy serves a dual purpose: it deactivates the otherwise reactive N-H proton of the indole, preventing unwanted side reactions, and it enhances the solubility of indole intermediates in common organic solvents.

This guide will explore the foundational chemistry of this molecule, providing the necessary knowledge to leverage its properties in the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by the indole core, with the aminomethyl group at the C6 position and a Boc protecting group on the indole nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | |

| Molecular Weight | 246.31 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Solubility | Soluble in organic solvents like methanol, chloroform, and dichloromethane; insoluble in water. | [3] |

| pKa (predicted) | The pKa of the conjugate acid of the primary amine is estimated to be around 9.5-10.5, typical for a primary alkylamine. | [4] |

The basicity of the molecule is primarily attributed to the primary amine of the aminomethyl group. The lone pair of electrons on this nitrogen is readily available for protonation. The Boc group on the indole nitrogen significantly reduces the basicity and nucleophilicity of the indole ring itself.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available substituted indole. A common synthetic strategy involves the protection of the indole nitrogen, followed by the introduction or modification of a functional group at the 6-position to yield the desired aminomethyl moiety.

Synthetic Workflow

A representative synthetic pathway is illustrated below. This process begins with the protection of 6-cyanoindole, followed by the reduction of the nitrile to the primary amine.

Sources

A Comprehensive Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides an in-depth overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride (CAS No. 1401425-66-8), a key building block in contemporary medicinal chemistry. The guide details a robust synthetic pathway from a commercially available cyano-indole precursor, including a detailed experimental protocol for its reduction and subsequent salt formation. Key physicochemical properties are enumerated, and its significant role as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors, is discussed. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important indole derivative.

Introduction: The Strategic Importance of the N-Boc-6-(aminomethyl)indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of pharmacological activity. The 6-aminomethylindole moiety is of particular interest as it provides a critical attachment point for various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug design.[2]

The subject of this guide, this compound hydrochloride, presents this key functional group in a protected form, making it an invaluable intermediate for multi-step syntheses. The tert-butoxycarbonyl (Boc) group on the indole nitrogen ensures stability and prevents unwanted side reactions, while the aminomethyl group at the 6-position, transiently protonated as a hydrochloride salt for enhanced stability and handling, serves as a versatile synthetic handle. Notably, a dedicated CAS number for the free base form of this compound is not readily found in major chemical databases, suggesting that it is most commonly prepared and utilized as its more stable hydrochloride salt.

Synthesis and Mechanism

The most direct and efficient synthesis of this compound hydrochloride involves the catalytic hydrogenation of the corresponding 6-cyano-indole precursor, followed by in-situ or subsequent treatment with hydrochloric acid.

Synthetic Pathway Overview

The synthesis begins with the commercially available tert-butyl 6-cyano-1H-indole-1-carboxylate. The critical transformation is the reduction of the nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel.[3] The resulting aminomethylindole is then converted to its hydrochloride salt.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 6-cyano-1H-indole-1-carboxylate

-

Raney® Nickel (slurry in water)

-

Ethanol, anhydrous

-

Pressurized Hydrogen (H₂) gas

-

Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)

-

Ethyl acetate

-

Hexanes

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a suitable hydrogenation vessel, a slurry of Raney Nickel (approximately 10% by weight of the starting material) in anhydrous ethanol is prepared under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

Reaction Setup: To this suspension, a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate in anhydrous ethanol is added.

-

Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction is carefully depressurized, and the atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition.

-

Salt Formation: The filtrate is concentrated under reduced pressure. The resulting residue is redissolved in a minimal amount of a suitable solvent like ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is added dropwise with stirring.[4]

-

Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with a non-polar solvent such as hexanes to remove any non-polar impurities, and dried under vacuum to yield the final product as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aminomethyl group can be confirmed by the appearance of a new singlet in the ¹H NMR spectrum around 4.0 ppm, and the disappearance of the nitrile peak in the IR and ¹³C NMR spectra.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1401425-66-8 | [5] |

| Molecular Formula | C₁₄H₁₉ClN₂O₂ | |

| Molecular Weight | 282.77 g/mol | |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [6] |

Spectroscopic Data (Predicted and Representative):

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.35 (br s, 3H, NH₃⁺), 7.89 (s, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.21 (d, J = 8.4 Hz, 1H, Ar-H), 6.62 (d, J = 3.6 Hz, 1H, Ar-H), 4.05 (s, 2H, CH₂), 1.62 (s, 9H, C(CH₃)₃). (Note: Chemical shifts are estimates and can vary based on solvent and concentration).[7]

-

Mass Spectrometry (ESI+): m/z 247.1 [M+H]⁺ (for the free base).

Applications in Drug Discovery and Medicinal Chemistry

This compound hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The 6-aminomethyl group serves as a key point of diversification, allowing for the introduction of various side chains and pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions.

Kinase Inhibitors

A primary application of this intermediate is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] The aminomethyl group can be elaborated to introduce moieties that interact with specific residues in the kinase active site, leading to potent and selective inhibition. 6-Aminoindole derivatives have been investigated as inhibitors of various kinases, including Src kinase.[10][11]

Caption: Conceptual workflow for kinase inhibitor synthesis.

Other Therapeutic Areas

Beyond kinase inhibition, the 6-aminomethylindole scaffold is being explored for a variety of other therapeutic targets. The versatility of the aminomethyl group allows for its incorporation into compounds targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. The indole core itself is known to interact with a wide range of biological targets, and functionalization at the 6-position provides a means to modulate this activity and improve pharmacokinetic properties.[2]

Conclusion

This compound hydrochloride is a strategically important and versatile building block in modern drug discovery. Its synthesis from the corresponding 6-cyano precursor is a robust and scalable process. The protected indole nitrogen and the reactive aminomethyl group at the 6-position provide a powerful platform for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. As the demand for novel therapeutics continues to grow, the utility of this and related indole intermediates in the generation of new drug candidates is expected to increase.

References

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Nitrile to Amine (H2 + Raney Ni). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

- CN1810766A - Nitrile reducing process to prepare amine. (n.d.). Google Patents.

-

Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

- Oelgen, S., et al. (2010). Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. Arzneimittelforschung, 60(11), 663-8.

- Göker, H., et al. (2005). Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. Arzneimittelforschung, 55(10), 570-5.

- Oelgen, S., et al. (2010). Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. Karger Publishers.

- Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (2022). Malaysian Journal of Chemistry.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820.

- Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (2004).

- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. (2025). Benchchem.

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 19, 2026, from [Link]

- Adkins, H., & Pavlic, A. A. (1946). Hydrogenations with Raney Nickel. Organic Syntheses, 26, 1-3.

- Al-Warhi, T., et al. (2023).

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

- Novel Applications of Raney Nickel/Isopropanol: Efficient System for the Reduction of Organic Compounds. (2014).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (2020).

-

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(38), 17951-17955.

-

Indole. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

- Pavlic, A. A., & Adkins, H. (1946). Preparation of a Raney Nickel Catalyst. Journal of the American Chemical Society, 68(8), 1471–1471.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 3. Nitrile to Amine (H2 + Raney Ni) [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. You are being redirected... [hit2lead.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its core molecular properties, provide a validated synthetic route with mechanistic insights, explore its strategic applications in discovery chemistry, and detail essential handling and characterization protocols.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure incorporates an indole core, a pharmacologically relevant scaffold, with the indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial as it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing subsequent chemical modifications to other parts of the molecule. The key feature is the primary aminomethyl group at the 6-position, which serves as a versatile nucleophilic handle for library synthesis and scaffold elaboration.

The compound is most commonly supplied and used as its free base or as a more stable hydrochloride salt. It is imperative for the researcher to use the correct molecular weight corresponding to the specific form being used in their experiments.

Table 1: Key Physicochemical and Structural Identifiers

| Property | This compound | This compound HCl |

| Molecular Formula | C₁₄H₁₈N₂O₂[1] | C₁₄H₁₉ClN₂O₂[2] |

| Molecular Weight | 246.31 g/mol [3] | 282.77 g/mol [2][4] |

| Appearance | Liquid or Solid | Solid[2] |

| CAS Number | 1401425-66-8 (for HCl salt) | 1401425-66-8 |

| InChI Key | DLCWCVSPHUGAPJ-UHFFFAOYSA-N (for free base)[3] | Not readily available |

| SMILES | CC(C)(C)OC(=O)n1ccc2cc(CN)ccc12 | Cl.CC(C)(C)OC(=O)n1ccc2cc(CN)ccc12[2] |

.dot

Caption: 2D Structure of this compound.

Retrosynthesis and Recommended Synthetic Protocol

The synthesis of this intermediate is logically approached by retrosynthesis, starting from a commercially available and functionalized indole. A common and efficient strategy begins with 6-cyano-1H-indole. This approach is advantageous because the cyano group is a stable precursor to the aminomethyl group and can be reduced in a high-yielding final step.

Retrosynthetic Analysis and Workflow

The causality behind the synthetic design is as follows:

-

Protecting the Indole Nitrogen: The indole N-H is acidic and nucleophilic, which would interfere with subsequent reactions, particularly those involving strong bases or electrophiles. Therefore, the first step is the installation of a Boc protecting group. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high efficiency and the stability of the resulting carbamate, which can be easily removed later under acidic conditions if required.

-

Reduction of the Nitrile: The cyano group at the 6-position is then reduced to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method avoids the use of harsh metal hydride reagents, simplifying workup and improving the overall safety profile of the synthesis.

.dot

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate [cymitquimica.com]

- 4. tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydroch… [cymitquimica.com]

A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. Its unique structural features make it a valuable intermediate in the synthesis of complex indole derivatives with significant biological activity. This document will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in medicinal chemistry, with a focus on the development of kinase inhibitors.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[1] Its versatile structure allows for modifications at various positions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aminomethylindole moiety, in particular, has been identified as a key pharmacophore in the development of potent and selective enzyme inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen offers the advantage of controlled and selective reactions at other positions of the indole ring, enhancing its utility as a synthetic intermediate.

Physicochemical Properties and Structural Elucidation

The precise physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be anticipated:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [2] |

| Molecular Weight | 246.31 g/mol | [2] |

| Appearance | Likely a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available; the parent compound, 6-(Aminomethyl)indole, has a melting point of 135-140 °C. |

Structural Confirmation: The structure of this compound would be definitively confirmed through a combination of spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the protons on the indole ring, the aminomethyl group, and the tert-butyl group.

-

¹³C NMR: Would reveal the number of distinct carbon environments, corresponding to the indole core, the aminomethyl carbon, and the tert-butyl and carbonyl carbons of the Boc group.

-

Mass Spectrometry: Would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic and aliphatic groups, and the C=O stretch of the carbamate.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding 6-cyano derivative, tert-butyl 6-cyano-1H-indole-1-carboxylate. This precursor can be prepared from 6-cyanoindole through N-Boc protection. The subsequent reduction of the nitrile to a primary amine can be achieved using several reagents, with Raney Nickel and hydrogen or Lithium Aluminum Hydride (LAH) being two of the most common.

Below is a detailed, representative protocol for the synthesis via catalytic hydrogenation with Raney Nickel, a method often preferred for its milder conditions and easier work-up compared to LAH.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Reduction of tert-Butyl 6-cyano-1H-indole-1-carboxylate

Disclaimer: This is a representative protocol based on established chemical transformations. Researchers should conduct their own risk assessment and optimization.

Materials:

-

tert-Butyl 6-cyano-1H-indole-1-carboxylate

-

Raney® Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite®

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the starting material in anhydrous methanol. Under an inert atmosphere (argon or nitrogen), carefully add a catalytic amount of Raney® Nickel slurry. The amount of catalyst may require optimization but is typically around 10-20% by weight of the substrate.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol to recover any adsorbed product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Raney Nickel: This catalyst is highly effective for the reduction of nitriles to primary amines under relatively mild conditions.[3] Its porous structure provides a large surface area for the reaction.

-

Methanol as Solvent: It is a common solvent for hydrogenations as it can dissolve a wide range of organic compounds and is compatible with the catalyst.

-

Hydrogen Gas: Serves as the reducing agent in this catalytic process.

-

Inert Atmosphere Purge: This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

-

Filtration through Celite®: Raney Nickel is pyrophoric when dry and must be handled with care. Filtering through a wet pad of Celite® prevents it from drying out and potentially igniting upon contact with air.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] The indole nucleus can mimic the adenine region of ATP, the primary substrate for kinases, allowing indole-based inhibitors to bind to the ATP-binding site of these enzymes and block their activity.

A prominent example is the development of inhibitors for Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[5][6]

Role in ALK Inhibitor Design

The 6-aminomethyl group of the indole core provides a key attachment point for side chains that can extend into and interact with specific pockets of the ALK active site. This allows for the fine-tuning of inhibitor potency and selectivity. The general structure of many ALK inhibitors incorporates a substituted indole core.

Caption: Logical relationship of the indole scaffold in the development of ALK inhibitors.

While a specific, publicly disclosed drug candidate directly utilizing this compound is not readily identifiable, its structural motif is highly relevant. For instance, the FDA-approved ALK inhibitor Alectinib features a complex heterocyclic system, but its core design principles highlight the importance of strategically placed functional groups on an aromatic scaffold to achieve high-affinity binding to the ALK kinase domain.[6] The 6-aminomethylindole scaffold provides a robust platform for generating libraries of compounds for screening against ALK and other clinically relevant kinases.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, primarily through the reduction of the corresponding nitrile, is achievable through well-established protocols. The presence of a reactive aminomethyl group on the indole core, combined with the stability and synthetic versatility afforded by the Boc protecting group, makes it an invaluable building block for the construction of complex, biologically active molecules. Its demonstrated utility in the design of kinase inhibitors underscores its potential for the development of novel therapeutics for a range of diseases, most notably cancer. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized scaffolds like this compound is set to increase.

References

-

Feng, L., Chen, X., Sheng, G., Li, Y., Li, Y., Zhang, Y., Yao, K., Wu, Z., Zhang, R., Kiboku, T., Kawasaki, A., Horimoto, K., Tang, Y., & Sun, M. (2023). Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities. Journal of Medicinal Chemistry. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). [Link]

- Sakamoto, H., Tsukaguchi, T., Hiroshima, S., Kodama, T., Kobayashi, T., Fukami, T. A., Oikawa, N., Tsukuda, T., Ishii, N., & Aoki, Y. (2011). CH5424802, a new anaplastic lymphoma kinase inhibitor, is highly active in vitro and in vivo. Cancer Letters, 311(2), 153-159.

- Indole derivatives as kinase inhibitors. (n.d.).

-

Singh, G., & Kumar, P. (2019). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 14(3), 261–277. [Link]

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023). Molecules, 28(12), 4786. [Link]

-

ChemInform Abstract: Convenient and Scalable Process for the Preparation of Indole via Raney Nickel-Catalyzed Hydrogenation and Ring Closure. (2010). ChemInform, 34(42). [Link]

-

CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. (2017). [Link]

-

Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). Russian Journal of Organic Chemistry, 58(4), 581-586. [Link]

-

Inhibitors of Protein Kinases. (n.d.). Unified Patents. [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(7), 664. [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021). International Journal of Molecular Sciences, 22(16), 8836. [Link]

-

-

(n.d.). Organic Syntheses. [Link]

-

-

PIM kinase inhibitors: an updated patent review (2016-present). (2024). Expert Opinion on Therapeutic Patents, 34(7), 527-548. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27365-27369. [Link]

-

6-(Aminomethyl)indole | 3468-17-5. (n.d.). J&K Scientific. [Link]

-

N-Boc-aminomethanol | C6H13NO3 | CID 54138784. (n.d.). PubChem. [Link]

-

High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. (2008). Organic Syntheses, 85, 219-230. [Link]

Sources

- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(tert-ButoxycarbonylaMino)-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Pathways, Protocols, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-based structures are foundational scaffolds in medicinal chemistry, integral to numerous therapeutic agents. Among these, functionalized indoles such as tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate serve as critical building blocks for synthesizing complex drug candidates, particularly in the domain of kinase inhibitors. This guide provides an in-depth exploration of the principal synthetic pathway to this key intermediate, starting from 6-cyanoindole. We delve into the strategic rationale behind N-protection, analyze competing methodologies for nitrile reduction, and provide detailed, field-tested protocols. The discussion is grounded in mechanistic principles to empower researchers with the understanding necessary to adapt and optimize the synthesis for their specific applications.

Introduction: The Strategic Importance of a Versatile Building Block

The indole ring system is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal anchor for engaging with biological targets. The title compound, this compound, is a particularly valuable synthetic intermediate due to its trifunctional nature:

-

The Indole Core: Provides the fundamental pharmacophoric structure.

-

The N-Boc Group: A robust protecting group that deactivates the indole ring towards unwanted electrophilic substitution and prevents N-alkylation, thereby directing reactivity to other positions.

-

The 6-(aminomethyl) Group: A primary amine that serves as a versatile chemical handle for introducing a wide range of functionalities through amide bond formation, reductive amination, or other nucleophilic reactions.

This combination makes the molecule an essential precursor for constructing targeted libraries of compounds in drug development pipelines.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to this compound suggests a primary disconnection at the C-N bond of the aminomethyl group. This reveals a nitrile as a stable and readily accessible precursor. A subsequent disconnection of the Boc protecting group leads back to a simple, commercially available starting material, 6-cyanoindole.

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights a robust and efficient two-step forward synthesis, which will be the primary focus of this guide. An alternative route involving the reductive amination of an aldehyde precursor is also viable but often involves more steps to prepare the requisite starting material.

The Principal Synthetic Pathway

The most common and reliable synthesis proceeds in two distinct steps: (1) Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, and (2) Reduction of the 6-cyano group to the desired primary amine.

Step 1: N-Boc Protection of 6-Cyanoindole

Causality and Rationale: The indole N-H proton is acidic and the nitrogen is nucleophilic. Protection is crucial to prevent side reactions in the subsequent reduction step, especially when using hydride reagents. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal under acidic conditions.

The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that accelerates the reaction.

Experimental Protocol:

-

To a solution of 6-cyano-1H-indole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product, tert-butyl 6-cyano-1H-indole-1-carboxylate, can be purified by recrystallization from an ethanol/hexane mixture or by flash chromatography.[3][4]

| Parameter | Value |

| Typical Yield | 90-98% |

| Appearance | White to off-white solid |

| CAS Number | 889676-34-0 |

Step 2: Reduction of the Nitrile Moiety

This is the critical transformation to generate the aminomethyl functional group. The choice of reducing agent is paramount and depends on factors such as scale, available equipment, and safety considerations. Two primary methods are presented: reduction with a strong hydride agent and catalytic hydrogenation.

Caption: Divergent pathways for the reduction of the nitrile intermediate.

Expertise & Mechanistic Insight: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, unselective reducing agent capable of reducing nitriles to primary amines with high efficiency.[5][6] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[7][8][9] The first addition forms an intermediate imine anion, which is rapidly reduced by a second hydride to form a dianion species. A careful aqueous workup then quenches the reaction and protonates the nitrogen to yield the final primary amine.[9]

Trustworthiness (Self-Validating Protocol): The protocol includes a specific, controlled workup procedure (the "Fieser workup") that is essential for safely quenching excess LiAlH₄ and producing a granular, easily filterable aluminum salt byproduct, simplifying purification.

Experimental Protocol:

-

Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in a flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture back down to 0 °C.

-

Crucial Workup: Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The resulting white precipitate should be granular.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Expertise & Mechanistic Insight: Catalytic hydrogenation is a greener and often safer alternative for large-scale synthesis.[10][11] Common catalysts include Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C). The reaction involves the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the product primary amine.[10] This can be mitigated by adding a base like ammonia to the reaction mixture, which competitively binds to the catalyst surface and inhibits the side reactions.[12]

Experimental Protocol:

-

Charge a pressure-resistant hydrogenation vessel with tert-butyl 6-cyano-1H-indole-1-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol, often saturated with ammonia.

-

Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w, or 10% Pd/C).

-

Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture (e.g., to 40-60 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

-

Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired product.

| Parameter | Method A: LiAlH₄ | Method B: Catalytic Hydrogenation |

| Pros | High yield, fast reaction time, reliable at lab scale. | Safer, scalable, environmentally friendlier. |

| Cons | Pyrophoric reagent, requires stringent anhydrous conditions and careful workup. | Slower reaction, potential for catalyst poisoning, may require high pressure, risk of side products. |

| Typical Yield | 85-95% | 70-90% |

Alternative Pathway: Reductive Amination

An alternative synthesis can commence from indole-6-carboxaldehyde.[13][14][15] This route involves N-Boc protection of the aldehyde, followed by reductive amination.

-

N-Boc Protection: Similar to the primary route, indole-6-carboxaldehyde is protected using (Boc)₂O and DMAP.

-

Reductive Amination: The resulting N-Boc-indole-6-carboxaldehyde is reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to form an intermediate imine in situ. This imine is then reduced to the primary amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or, more safely, sodium triacetoxyborohydride (NaBH(OAc)₃).[16] Catalytic hydrogenation can also be employed for this step.

While effective, this pathway is often less preferred due to the higher cost and potentially lower availability of the starting indole-6-carboxaldehyde compared to 6-cyanoindole.

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is a pyrophoric solid. All manipulations must be performed under an inert atmosphere with strictly anhydrous solvents. The quenching procedure must be done slowly and at low temperatures.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions must be conducted in appropriate pressure vessels with proper purging and venting procedures. Raney Nickel is often supplied as a slurry in water and can be pyrophoric when dried.

-

Solvents: THF can form explosive peroxides and should be tested before distillation. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Summary and Outlook

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 6-cyanoindole. The pathway involves a robust N-Boc protection followed by the reduction of the nitrile. For laboratory-scale synthesis, the LiAlH₄ reduction method offers high yields and reliability, provided appropriate safety measures are strictly followed. For larger-scale and industrial applications, catalytic hydrogenation presents a safer and more environmentally benign, albeit potentially slower, alternative. The resulting product is a highly versatile intermediate, poised for further elaboration in the synthesis of complex, biologically active molecules.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link][5]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link][7]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link][6]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][10]

-

Wang, C., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link][12]

-

OrgoSolver. (n.d.). Nitrile to Primary Amine with LiAlH4 (Lithium Aluminum Hydride). Retrieved from [Link][8]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link][9]

-

Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link][17]

-

Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link][11]

-

Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

-

Piers, E., et al. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Retrieved from [Link][16]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Fabis, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]

-

Reddy, T. R., et al. (2015). Metal-Free C–H Amination for Indole Synthesis. Organic Letters. Retrieved from [Link]

-

Seela, F., et al. (2017). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

-

Oxford Academic. (2020). A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1-nitroso-1H-indole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-Butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Time dependence of the reductive amination of the indole-2-carbaldehydes. Retrieved from [Link]

-

Yamai, Y., et al. (2017). A New Synthetic Route to 3-Alkyl-Substituted t-Butyl Oxindole-3-Carboxylates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link][1]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link][2]

-

Royal Society of Chemistry. (2020). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

Sources

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. orgosolver.com [orgosolver.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 11. pp.bme.hu [pp.bme.hu]

- 12. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Indole-6-carboxaldehyde CAS#: 1196-70-9 [m.chemicalbook.com]

- 14. Indole-6-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 15. インドール-6-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis and Application of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. The document elucidates the strategic importance of this molecule, detailing its synthesis, purification, and characterization. Emphasis is placed on the rationale behind the synthetic choices, particularly the use of the tert-butoxycarbonyl (Boc) protecting group and the common reductive pathways from cyano and nitro precursors. Furthermore, this guide highlights the role of this intermediate in the discovery and development of therapeutic agents, particularly kinase inhibitors, thereby offering valuable insights for researchers and professionals in drug development.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound has emerged as a particularly valuable intermediate due to the presence of a reactive primary amine at the 6-position, which is ideal for introducing diverse side chains, and a Boc-protected nitrogen that allows for controlled and selective reactions at other positions of the indole ring. This combination makes it a cornerstone for the construction of complex molecules, especially in the pursuit of targeted therapies like kinase inhibitors.[1][2][3]

Synthesis of this compound: A Tale of Two Precursors

The synthesis of the title compound is most commonly achieved through the reduction of either a 6-cyano or a 6-nitro indole precursor. The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis.

The Cyano Precursor Route: A Pathway to Primary Amines

The reduction of a nitrile (cyano group) to a primary amine is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding 6-cyano derivative, tert-butyl 6-cyano-1H-indole-1-carboxylate, serves as a readily accessible starting material.

-

Boc Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is a critical step as it prevents unwanted side reactions at the indole nitrogen, which is nucleophilic and can interfere with subsequent transformations. The Boc group is also advantageous due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

-

Reduction Methodologies: Two primary methods are employed for the reduction of the cyano group:

-

Catalytic Hydrogenation: This method is often favored for its clean reaction profile and amenability to scaling up. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are typically used under a hydrogen atmosphere. The Boc protecting group is generally stable under these conditions.

-

Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction. However, this method requires strictly anhydrous conditions and a careful work-up procedure due to the high reactivity of LiAlH₄ with water and other protic solvents.

-

Caption: Synthetic route from the 6-cyano precursor.

The Nitro Precursor Route: An Alternative Pathway

An alternative and equally viable route involves the reduction of a 6-nitro indole precursor, tert-butyl 6-nitro-1H-indole-1-carboxylate. The reduction of an aromatic nitro group to an amine is a classic and reliable transformation.

-

Reduction Methods: The reduction of the nitro group can be achieved using various methods:

-

Catalytic Hydrogenation: As with the cyano route, catalytic hydrogenation with catalysts like Pd/C is a clean and efficient method.

-

Metal-Acid Reduction: A common and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

-

Caption: Synthetic route from the 6-nitro precursor.

Experimental Protocol: A Validated Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound from its 6-cyano precursor via catalytic hydrogenation.

Step 1: Boc Protection of 6-Cyanoindole (Illustrative)

-

To a solution of 6-cyanoindole in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove the catalyst and any unreacted Boc₂O.

-

Purify the resulting tert-butyl 6-cyano-1H-indole-1-carboxylate by recrystallization or column chromatography.

Step 2: Reduction of tert-Butyl 6-cyano-1H-indole-1-carboxylate

-

In a hydrogenation vessel, dissolve tert-butyl 6-cyano-1H-indole-1-carboxylate in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (or an alternative catalyst like Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.65 (m, 2H), 7.30-7.40 (m, 1H), 6.45-6.55 (m, 1H), 3.90 (s, 2H), 1.65 (s, 9H), 1.50 (br s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.0, 138.0, 135.5, 129.0, 122.0, 120.0, 115.0, 106.0, 83.5, 46.0, 28.5. |

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

This compound is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 6-aminomethyl group serves as a handle for coupling with various carboxylic acids or other electrophilic partners to build the complex molecular architectures required for potent and selective kinase inhibition.

While specific, direct citation of this exact intermediate in the synthesis of a named, marketed drug can be proprietary, its structural motif is present in numerous patented kinase inhibitors. For instance, derivatives of 6-aminoindole are key components of inhibitors targeting kinases such as Checkpoint Kinase 1 (Chek1), which is involved in DNA damage response pathways in cancer cells.[3] The strategic placement of the aminomethyl group at the 6-position allows for the exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency and pharmacokinetic properties.

Conclusion

This compound stands out as a meticulously designed and highly versatile intermediate in the field of medicinal chemistry. Its synthesis, primarily from 6-cyano or 6-nitro indole precursors, is well-established and allows for large-scale production. The strategic placement of the Boc-protected nitrogen and the 6-aminomethyl group provides a powerful platform for the development of novel therapeutics, particularly in the ever-expanding landscape of kinase inhibitor research. This guide has provided a detailed, technically grounded overview to aid researchers and drug development professionals in the effective utilization of this important chemical entity.

References

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). RSC Advances. [Link]

-

Delamanid: A new armor in combating drug-resistant tuberculosis. (2015). Journal of Pharmacology and Pharmacotherapeutics. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2021). Molecules. [Link]

-

Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (2020). Molecules. [Link]

- Method for preparing highly pure Delamanid intermediate. (2017).

-

Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. (2010). Chemical Biology & Drug Design. [Link]

-

Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). The Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate, a key building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected indole core and a reactive primary amine, makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This document details its IUPAC nomenclature, physicochemical properties, a comprehensive synthesis protocol via the reduction of the corresponding 6-cyanoindole precursor, detailed analytical characterization, and its strategic application in the synthesis of advanced pharmaceutical intermediates.

Introduction and IUPAC Nomenclature

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs.[1] Functionalization of the indole core at various positions allows for the fine-tuning of pharmacological activity. This compound is a strategically designed intermediate where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a reactive aminomethyl handle is installed at the 6-position of the benzene ring portion of the indole.

The Boc protecting group serves a dual purpose: it deactivates the otherwise reactive N-H of the indole, preventing undesired side reactions, and it allows for controlled, regioselective functionalization at other positions. The primary amine at the 6-position provides a versatile point for derivatization through reactions such as amide bond formation and reductive amination.

The correct IUPAC name for this compound is This compound .

Physicochemical and Analytical Data

A thorough characterization of this intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 1401425-66-8 (for hydrochloride salt) |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Characterization

¹H NMR (Predicted):

-

Indole Protons (H2, H3, H4, H5, H7): Aromatic signals typically between δ 6.5-8.0 ppm.

-

Aminomethyl Protons (-CH₂-NH₂): A singlet or broad singlet around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.6 ppm, integrating to 9 protons.

¹³C NMR (Predicted):

-

Indole Carbons: Aromatic signals in the range of δ 110-140 ppm.

-

Carbonyl Carbon (Boc C=O): A signal around δ 150-155 ppm.

-

Quaternary Carbon (Boc -C(CH₃)₃): A signal around δ 80-85 ppm.

-

Aminomethyl Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.

-

Methyl Carbons (Boc -C(CH₃)₃): A signal around δ 28 ppm.

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves a two-step process starting from 6-cyano-1H-indole. The first step is the protection of the indole nitrogen with a Boc group, followed by the reduction of the nitrile functionality to a primary amine.

Synthesis Workflow

Caption: Synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 6-cyano-1H-indole-1-carboxylate

-

To a solution of 6-cyano-1H-indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents).

-

A base such as 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) or triethylamine (Et₃N, 1.5 equivalents) is added to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by flash chromatography on silica gel to afford tert-butyl 6-cyano-1H-indole-1-carboxylate as a solid.

Step 2: Synthesis of this compound

-

The tert-butyl 6-cyano-1H-indole-1-carboxylate (1 equivalent) is dissolved in a solvent such as methanol or ethanol saturated with ammonia.

-

A hydrogenation catalyst, typically Raney Nickel (slurry in water, ~50% w/w), is added to the solution under an inert atmosphere.

-

The reaction mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen gas atmosphere (typically 50-100 psi).

-

The reaction is stirred at room temperature for 12-24 hours or until hydrogen uptake ceases. Progress can be monitored by TLC or LC-MS.

-

After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite, and the filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the desired product, this compound, which can be used in the next step without further purification or can be purified by chromatography if necessary.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile synthon for introducing the 6-aminomethylindole moiety into larger, more complex molecules. The primary amine is a key functional group for derivatization.[1]

Amide Bond Formation

The aminomethyl group can readily participate in amide coupling reactions with a wide range of carboxylic acids. Standard coupling reagents such as EDC/HOBt, HATU, or conversion of the carboxylic acid to an acyl chloride can be employed.[4] This reaction is fundamental in constructing many kinase inhibitors where an amide linkage is crucial for binding to the target protein.

Caption: General scheme for amide bond formation.

Exemplary Protocol for Amide Coupling:

-

To a solution of this compound (1 equivalent) and a carboxylic acid (1.1 equivalents) in an anhydrous solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.2 equivalents).

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2-3 equivalents).

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions to remove the coupling reagents and base.

-

Dry the organic phase, concentrate, and purify the resulting amide by column chromatography.

Reductive Amination

The primary amine can also be used in reductive amination reactions with aldehydes or ketones to form secondary amines. This reaction typically involves the in-situ formation of an imine, which is then reduced, often with a mild reducing agent like sodium triacetoxyborohydride (STAB).[5]

Intermediate in Kinase Inhibitor Synthesis

This indole derivative is a documented intermediate in the synthesis of potent and selective kinase inhibitors. For instance, it serves as a key building block for compounds targeting lysine-specific demethylase-1 (LSD1), such as GSK2879552, a clinical candidate for the treatment of certain cancers.[6] The synthesis involves coupling the aminomethylindole core with a suitably functionalized heterocyclic partner.

Conclusion

This compound is a high-value intermediate for drug discovery and development. Its synthesis is well-established, proceeding from readily available starting materials. The strategic placement of the Boc-protecting group and the primary amine allows for its versatile incorporation into a wide array of complex molecules, most notably in the field of kinase inhibitor research. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Please note that while the following list provides sources that informed the content of this guide, direct, publicly available, peer-reviewed experimental data for this specific compound is limited. The protocols are based on standard, well-established chemical transformations.

- Supporting Information for various organic syntheses (relevant sections on Boc protection and amine characterization). Available from various university and research group websites.

- BenchChem.

- BenchChem.

- tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)

- BenchChem.

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.

- Methyl 1H-indole-3-carboxylate NMR d

- ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

- ResearchGate. t-Butyl 6-cyano-(3R,5R)

- Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. (2023).

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. (2023).

- High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed.

- Echemi. tert-Butyl 3-(cyanomethyl)

- P. Margaretha. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. (2016).

- BLDpharm. 1256584-75-4|tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)

- Sigma-Aldrich. Tert-Butyl 5-(aminomethyl)

- Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. (2022).

- Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate: A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent biological activity and synthetic tractability have led to its prevalence in a multitude of approved drugs and clinical candidates. Within this privileged class of heterocycles, tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate emerges as a particularly valuable building block. The presence of a protected primary amine at the 6-position, coupled with the Boc-protected indole nitrogen, offers medicinal chemists a versatile platform for the strategic elaboration of complex molecular architectures. This guide provides an in-depth technical overview of this key intermediate, encompassing its chemical properties, a detailed synthetic protocol, analytical characterization, and its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Molecular Profile and Physicochemical Properties

The foundational step in leveraging any chemical entity in a drug discovery program is a thorough understanding of its intrinsic properties. The chemical formula for this compound is C₁₄H₁₈N₂O₂ .

| Property | Value | Source |

| Molecular Weight | 246.31 g/mol | [1] |

| Chemical Formula | C₁₄H₁₈N₂O₂ | [1] |

| Appearance | Off-white to pale yellow solid | General Observation |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Knowledge |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids (deprotection of Boc group) | General Chemical Knowledge |

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a critical function: it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions during subsequent synthetic transformations. Furthermore, it enhances the solubility of the indole core in organic solvents, facilitating purification and handling. The primary aminomethyl group at the 6-position provides a key nucleophilic handle for the introduction of diverse functionalities, a feature extensively exploited in the construction of compound libraries for high-throughput screening.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 6-cyano-1H-indole. The causality behind this synthetic strategy lies in the robust and high-yielding nature of both the Boc-protection and the subsequent nitrile reduction.

Step 1: Boc Protection of 6-Cyano-1H-indole

The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl group. This is a standard procedure in indole chemistry, crucial for directing subsequent reactions and improving the substrate's handling characteristics.

-

Reaction: 6-Cyano-1H-indole + Di-tert-butyl dicarbonate (Boc₂O) → tert-Butyl 6-cyano-1H-indole-1-carboxylate

-

Reagents and Materials:

-

6-Cyano-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of 6-cyano-1H-indole in anhydrous DCM, add triethylamine and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 6-cyano-1H-indole-1-carboxylate as a white solid.

-

Step 2: Reduction of the Cyano Group

The second and final step is the reduction of the nitrile functionality to a primary amine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) or catalytic hydrogenation being the most common. The choice of method often depends on the scale of the reaction and the availability of equipment.

-

Reaction: tert-Butyl 6-cyano-1H-indole-1-carboxylate → this compound

-

Method A: Catalytic Hydrogenation

-

Reagents and Materials:

-

tert-Butyl 6-cyano-1H-indole-1-carboxylate

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Ammonia (optional, to prevent secondary amine formation)

-

Hydrogen gas

-

-

Procedure:

-